molecular formula C12H15ClFNO B4432618 N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide

Cat. No.: B4432618
M. Wt: 243.70 g/mol
InChI Key: DBIKWFLBRMSPAX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It features a 4-chloro-2-fluorophenyl group attached to a 3,3-dimethylbutanamide moiety

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIKWFLBRMSPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of amides with biological targets, such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound features a similar fluorinated phenyl group but differs in the amide moiety.

    N-(4-chlorophenyl)-3,3-dimethylbutanamide: This compound lacks the fluorine substituent on the phenyl ring.

    N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanoic acid: This compound has a carboxylic acid group instead of an amide group.

Uniqueness

N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents with the 3,3-dimethylbutanamide moiety provides a distinct chemical profile that can be leveraged for specific applications in medicinal and industrial chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide
Reactant of Route 2
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N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide

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